5-Diazo-1H-tetrazole

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

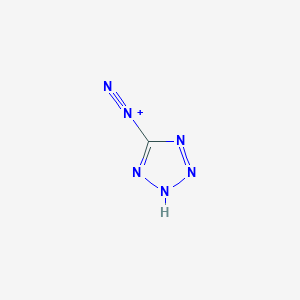

5-Diazo-1H-tetrazole, also known as this compound, is a useful research compound. Its molecular formula is CHN6+ and its molecular weight is 97.06 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Bioisosteric Replacement

5-Diazo-1H-tetrazole is frequently employed as a bioisosteric replacement for carboxylic acids in drug design. This substitution can enhance the pharmacological profile of compounds by improving metabolic stability and bioavailability. The tetrazole ring exhibits similar physicochemical properties to carboxylic acids, allowing for comparable biological activity while being more resistant to metabolic degradation .

Anticancer Activity

Recent studies have highlighted the potential of 5-substituted 1H-tetrazoles in anticancer therapies. For instance, a study demonstrated that a specific tetrazole derivative showed promising cytotoxic effects against epidermoid carcinoma (A431) and colon cancer (HCT116) cell lines, with an LD50 value assessed through animal models . The mechanism involves molecular docking studies revealing favorable binding affinities with cancer-related receptors.

Antimicrobial Properties

this compound derivatives have been evaluated for their antimicrobial activities. A series of synthesized tetrazoles displayed significant inhibitory effects against various bacterial strains, including Klebsiella pneumoniae and Staphylococcus aureus, as well as antifungal activity against Candida albicans.

Materials Science

Explosives and Propellants

Due to their high energy density and stability, tetrazoles are utilized in the formulation of explosives and propellants. The nitrogen-rich structure contributes to their energetic properties, making them suitable for military applications .

Coordination Chemistry

In coordination chemistry, this compound acts as a ligand, forming complexes with various metal ions. These complexes have potential applications in catalysis and material synthesis, demonstrating enhanced catalytic activity compared to traditional ligands .

Synthesis Techniques

The synthesis of this compound has evolved significantly, employing various methodologies that improve yield and efficiency:

Case Study 1: Antitumor Activity

A tetrazole derivative was synthesized via one-pot reactions involving aromatic aldehydes and malononitrile. The compound exhibited an IC50 value indicating potent antitumor activity against A431 cells, suggesting its potential as a therapeutic agent .

Case Study 2: Antimicrobial Screening

A series of 5-substituted tetrazoles were screened for antimicrobial activity against both Gram-positive and Gram-negative bacteria. The results indicated that certain derivatives possessed significant antibacterial properties, leading to further exploration in pharmaceutical applications .

Eigenschaften

CAS-Nummer |

2260-28-8 |

|---|---|

Molekularformel |

CHN6+ |

Molekulargewicht |

97.06 g/mol |

IUPAC-Name |

2H-tetrazole-5-diazonium |

InChI |

InChI=1S/CHN6/c2-3-1-4-6-7-5-1/h(H,4,5,6,7)/q+1 |

InChI-Schlüssel |

HVGYXMZFOZNXOA-UHFFFAOYSA-N |

SMILES |

C1(=NNN=N1)[N+]#N |

Kanonische SMILES |

C1(=NNN=N1)[N+]#N |

Key on ui other cas no. |

2260-28-8 |

Synonyme |

5-diazo-1H-tetrazole 5-diazo-1H-tetrazole chloride 5-diazo-1H-tetrazole hydroxide diazonium-1H-tetrazole |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.